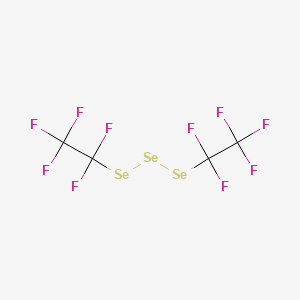
Bis(pentafluoroethyl)triselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluoroethyl)triselane is a chemical compound that consists of three selenium atoms bonded to two pentafluoroethyl groups. This compound is notable for its unique structure and properties, which make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis(pentafluoroethyl)triselane typically involves the reaction of tetrafluoroethylene with selenium compounds. For example, solid selenium hexafluoride reacts with tetrafluoroethylene at room temperature to form this compound . The reaction conditions often include the use of solvents such as sulfur dioxide to facilitate the reaction and control the temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving careful control of reaction conditions and purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluoroethyl)triselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state selenium compounds.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can stabilize the intermediate products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield selenium dioxide, while reduction reactions can produce elemental selenium.
Scientific Research Applications
Bis(pentafluoroethyl)triselane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organoselenium compounds.
Biology: The compound’s unique properties make it useful in studying the biological effects of selenium-containing compounds.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(pentafluoroethyl)triselane involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still being studied, but they are believed to involve the modulation of redox states and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(pentafluoroethyl)triselane include:
- Bis(trifluoromethyl)sulfonyl imide
- Bis(fluorosulfonyl)imide
- Bis(pentafluoroethyl)sulfonyl imide
Uniqueness
This compound is unique due to its specific structure, which includes three selenium atoms and two pentafluoroethyl groups. This structure imparts distinct chemical and physical properties, such as high reactivity and stability under certain conditions, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
51684-79-8 |
|---|---|
Molecular Formula |
C4F10Se3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltriselanyl)ethane |
InChI |
InChI=1S/C4F10Se3/c5-1(6,7)3(11,12)15-17-16-4(13,14)2(8,9)10 |
InChI Key |
UEDNQDJQRBABQN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)[Se][Se][Se]C(C(F)(F)F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
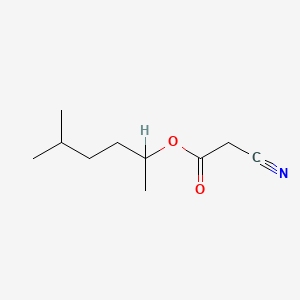


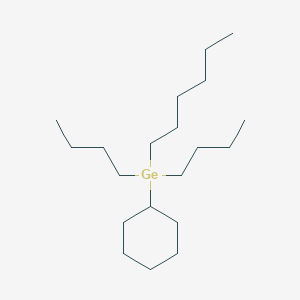
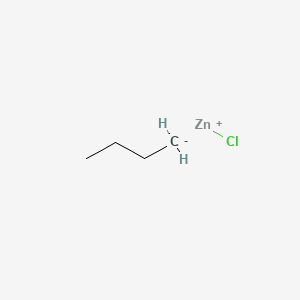
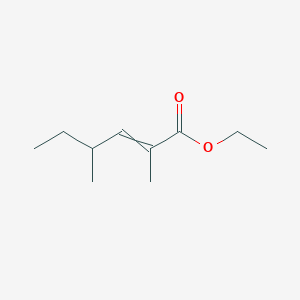
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
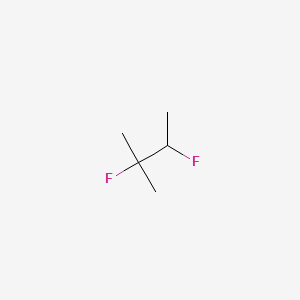
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
